molecular formula C23H22O6 B14978395 2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B14978395
M. Wt: 394.4 g/mol
InChI Key: QLJFDIFWIBKIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[2,3-f]chromene-dione family, characterized by a fused pyranochromene core with two ketone groups. The structure features a 3,4-dimethoxyphenyl substituent at position 2 and three methyl groups at positions 5, 9, and 10. The dihydro configuration at positions 2 and 3 introduces partial saturation, influencing conformational flexibility and intermolecular interactions.

Properties

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C23H22O6/c1-11-8-19-21(12(2)13(3)23(25)29-19)22-20(11)15(24)10-17(28-22)14-6-7-16(26-4)18(9-14)27-5/h6-9,17H,10H2,1-5H3

InChI Key

QLJFDIFWIBKIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps. One common method starts with the reaction of phloroglucinol with appropriate aldehydes under acidic conditions to form the chromene core . Subsequent methylation and cyclization reactions yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and signaling pathways involved in cancer cell proliferation . The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Pyrano[2,3-f]Chromene-Dione Derivatives
Compound Name Substituents Saturation Synthesis Yield Key References
Target Compound: 2-(3,4-Dimethoxyphenyl)-5,9,10-trimethyl-... 3,4-Dimethoxyphenyl (C2); 5,9,10-Trimethyl 2,3-Dihydro Not Reported Inferred
3-Phenyl-10-(2,3,4-Trimethoxyphenyl)-9,10-dihydro... 2,3,4-Trimethoxyphenyl (C10); Phenyl (C3) 9,10-Dihydro 68%
2-(2-Methoxyphenyl)-5,10-Dimethyl... (Compound 16) 2-Methoxyphenyl (C2); 5,10-Dimethyl 2,3-Dihydro Not Reported
2-(4-Methoxyphenyl)-5,10-Dimethyl... (Compound 17) 4-Methoxyphenyl (C2); 5,10-Dimethyl 2,3-Dihydro Not Reported
2-(3,5-Dimethoxyphenyl)-5-Methyl... (Benzo[c]pyrano derivative) 3,5-Dimethoxyphenyl (C2); 5-Methyl; Benzo[c]pyrano fused ring Hexahydro Not Reported
Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3,4-dimethoxyphenyl group provides adjacent methoxy substituents, enhancing electron density at the aromatic ring compared to 2,3,4-trimethoxyphenyl () or monomethoxy analogs (). This may influence π-π stacking interactions in biological systems .

Ring Saturation and Conformation: The 2,3-dihydro configuration in the target compound reduces ring strain compared to fully unsaturated analogs, possibly enhancing stability. In contrast, the 9,10-dihydro derivative () exhibits saturation at a different position, altering torsional angles . The hexahydro benzo[c]pyrano analog () introduces additional saturation, increasing molecular rigidity and reducing solubility .

Spectral and Analytical Data

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

1H NMR :

  • 3,4-Dimethoxyphenyl protons : Expected doublets at δ 6.7–7.1 (J = 8–9 Hz) for aromatic protons, with methoxy singlets at δ 3.8–3.9 .
  • Methyl groups : Singlets for 5,9,10-trimethyl at δ 2.1–2.5 .

13C NMR :

  • Ketone carbons (C4, C8) at δ 165–175 ppm .

HRMS : Molecular ion [M+H]+ expected near m/z 485 (calculated for C27H24O7).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving substituted coumarins, aldehydes (e.g., 3,4-dimethoxybenzaldehyde), and Meldrum’s acid. Ionic liquids like TMGT have been used as green solvents to enhance reaction efficiency and recyclability. For example, stirring at 80°C in TMGT with equimolar reactants yields dihydropyrano-chromene derivatives (~90% yield). Post-synthesis, recrystallization in ethanol (95.5%) purifies the product. Key parameters to optimize include reaction time (monitored via TLC), temperature, and solvent polarity .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., δ 2.48 ppm for CH3_3), IR (C=O stretches at 1784–1683 cm1^{-1}), and HRMS. Discrepancies in elemental analysis (e.g., C 70.71% vs. theoretical 70.80%) may require repeated recrystallization .

Q. How can researchers resolve spectral contradictions (e.g., overlapping peaks in NMR) during structural elucidation?

  • Methodological Answer : For complex 1H^1H NMR spectra (e.g., aromatic proton overlaps at δ 6.96–7.18 ppm), use 2D techniques like COSY or HSQC to assign coupling patterns. 13C^{13}C-DEPT135 can distinguish CH3_3, CH2_2, and quaternary carbons. Compare experimental IR data (e.g., 3265 cm1^{-1} for OH) with computational simulations (DFT/B3LYP) to validate functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Test solubility in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies: Incubate solutions at 25–80°C and pH 2–12 for 24–72 hours, then monitor degradation via HPLC. Methoxy and methyl substituents enhance hydrophobicity, reducing aqueous solubility but improving thermal stability up to 300°C .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents (e.g., methoxy groups) in the pyrano-chromene core?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model transition states to predict electron density distribution. For example, methoxy groups at C3/C4 positions direct electrophilic attack via resonance effects. Validate with kinetic studies (e.g., substituent scrambling under acidic/basic conditions) and X-ray crystallography .

Q. How can computational models predict the compound’s bioactivity or environmental fate?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituents (e.g., methyl vs. methoxy) with antioxidant activity (IC50_{50}). For environmental fate, apply EPI Suite to estimate logP (hydrophobicity) and Biodegradation Probability Program (BPP) for half-life in soil/water. Experimental validation: Measure antioxidant activity via DPPH assay and degradation products via LC-MS/MS .

Q. How should researchers design experiments to address contradictory data (e.g., conflicting bioactivity results across studies)?

  • Methodological Answer : Employ a factorial design (e.g., 2k^k factorial) to isolate variables (e.g., solvent purity, assay type). For bioactivity contradictions, standardize protocols: Use the same cell lines (e.g., HepG2), control compounds, and incubation times. Meta-analysis of existing data (e.g., Web of Science) can identify outliers or methodological biases .

Q. What advanced spectroscopic techniques can elucidate non-covalent interactions (e.g., π-π stacking) in solid-state forms?

  • Methodological Answer : Single-crystal XRD reveals packing motifs (e.g., herringbone vs. layered structures). Solid-state NMR (e.g., 13C^{13}C-CPMAS) detects hydrogen bonding (e.g., OH···O=C). Pair distribution function (PDF) analysis via synchrotron XRD quantifies amorphous/crystalline phase ratios .

Experimental Design & Data Analysis

Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for EC50_{50} determination. For low-dose effects, apply benchmark dose (BMD) modeling. Include replicates (n ≥ 4) and ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. How can researchers integrate machine learning to optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer : Train neural networks (e.g., TensorFlow) on datasets of reaction parameters (temperature, catalyst loading) and yields. Feature importance analysis (SHAP values) identifies critical variables. Validate with robotic high-throughput screening (e.g., Chemspeed) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.